

Synthesis and Characterization of 2,4-dihydroxy-5-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dihydroxy-5-nitrobenzoic acid

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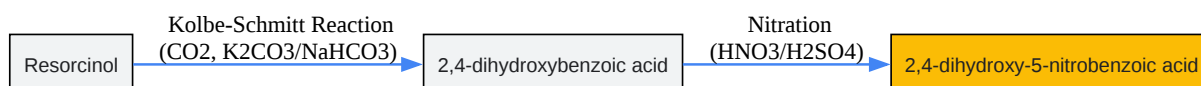
This technical guide provides a comprehensive overview of the synthesis and characterization of **2,4-dihydroxy-5-nitrobenzoic acid**, a valuable compound in various research and development applications. This document details the synthetic pathway, experimental protocols, and key characterization data.

Synthesis

The synthesis of **2,4-dihydroxy-5-nitrobenzoic acid** is typically achieved through a two-step process. The first step involves the carboxylation of resorcinol via the Kolbe-Schmitt reaction to yield 2,4-dihydroxybenzoic acid. This intermediate is then subjected to nitration to introduce a nitro group at the 5-position of the aromatic ring.

A patent describes a method for synthesizing 5-amino-2,4-dihydroxybenzoic acid which includes the nitration of 2,4-dihydroxybenzoic acid to obtain 5-nitro-2,4-dihydroxybenzoic acid as a key intermediate^{[1][2]}.

Synthesis Workflow



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Caption: Synthetic pathway for **2,4-dihydroxy-5-nitrobenzoic acid**.

Experimental Protocols

Step 1: Synthesis of 2,4-dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)

This protocol is adapted from a patented procedure for the preparation of 2,4-dihydroxybenzoic acid[3].

Materials:

- Resorcinol
- Potassium bicarbonate
- Sodium bicarbonate
- Carbon dioxide
- Concentrated hydrochloric acid
- Water

Procedure:

- In a solids mixer, combine 1 kg of potassium bicarbonate, 2 kg of sodium bicarbonate, and 700 g of resorcinol.
- Heat the mixture to 110°C with continuous mixing under a stream of carbon dioxide.
- Maintain the reaction at this temperature for 3 hours.
- Cool the mixture while still mixing.
- Introduce the resulting pulverulent product (2.77 kg) into 10 L of water.

- Adjust the pH of the mixture to 3 with concentrated hydrochloric acid to precipitate the product.
- Filter the precipitate by suction and dry to obtain 2,4-dihydroxybenzoic acid.

Step 2: Synthesis of 2,4-dihydroxy-5-nitrobenzoic Acid (Nitration)

This protocol is based on the nitration of 2,4-dihydroxybenzoic acid as described in a patent for the synthesis of its amino derivative[1].

Materials:

- 2,4-dihydroxybenzoic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (65-68%)
- Ice

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid in concentrated sulfuric acid at a temperature maintained between 0 and 5°C using an ice bath.
- Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
- After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.
- Pour the reaction mixture onto crushed ice to precipitate the crude product.
- Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

- The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Characterization

2,4-dihydroxy-5-nitrobenzoic acid is a light red to red powder or crystalline solid.

Physicochemical Properties

Property	Value	Reference
IUPAC Name	2,4-dihydroxy-5-nitrobenzoic acid	
CAS Number	13722-96-8	
Molecular Formula	C ₇ H ₅ NO ₆	
Molecular Weight	199.12 g/mol	
Appearance	Light red to red powder or crystals	
Purity	95%	
Storage Temperature	Room Temperature	

Spectroscopic Data

While direct spectral data is not readily available in the provided search results, typical spectroscopic characteristics can be inferred based on the structure and data for analogous compounds. The information below represents expected values.

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	s	1H	H-6
~6.5	s	1H	H-3
~11.0-13.0	br s	3H	-COOH, 2 x -OH

^{13}C NMR (DMSO- d_6 , 100 MHz):

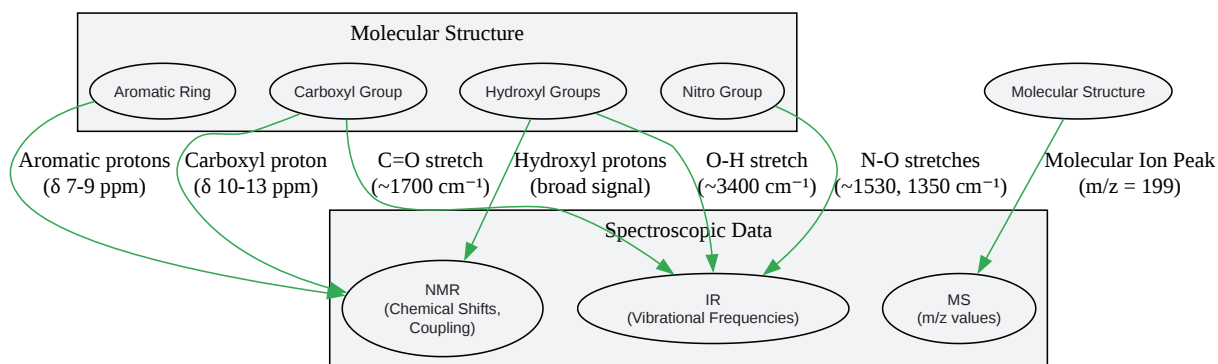
Chemical Shift (δ , ppm)	Assignment
~170	-COOH
~160	C-4 (C-OH)
~155	C-2 (C-OH)
~135	C-5 (C-NO ₂)
~120	C-6
~110	C-1
~105	C-3

Wavenumber (cm ⁻¹)	Assignment
3500-3300	O-H stretch (hydroxyl)
3300-2500	O-H stretch (carboxylic acid)
1700-1680	C=O stretch (carboxylic acid)
1600, 1450	C=C stretch (aromatic)
1550-1500, 1350-1300	N-O stretch (nitro group)

m/z	Assignment
199	[M] ⁺ (Molecular ion)
182	[M-OH] ⁺
154	[M-COOH] ⁺
136	[M-COOH-H ₂ O] ⁺

Logical Relationships in Characterization

The structural features of **2,4-dihydroxy-5-nitrobenzoic acid** directly correlate with the expected spectroscopic data. The presence of hydroxyl, carboxyl, and nitro functional groups, along with the substitution pattern on the aromatic ring, dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.



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Caption: Correlation between molecular structure and spectroscopic data.

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References

- 1. ips.gov.mt [ips.gov.mt]
- 2. ips.gov.mt [ips.gov.mt]
- 3. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
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